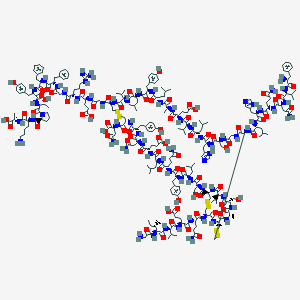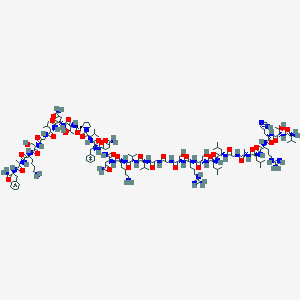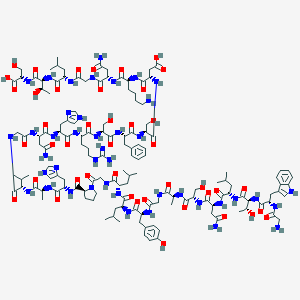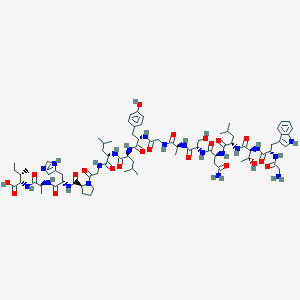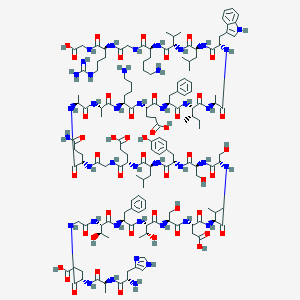
Glucagon-like Peptide-1 (7-37)
Vue d'ensemble
Description
Glucagon-Like Peptide (GLP) I (7-37) is a truncated, bioactive form of GLP-1 that is the product of proglucagon processing in intestinal endocrine L cells. It is a potent insulinotropic hormone . The sequence of GLP-1 (7-37) is HAEGTFTSDVSSYLEGQAAKEFIAWLVKGRG .
Synthesis Analysis
The discovery of the GLP-1 sequence stemmed from the application of recombinant DNA approaches developed in the laboratories of Stanley Cohen, Paul Berg, and Herb Boyer in the early 1970s . A series of fused-heterocyclic derivatives were systematically designed and synthesized using an efficient route, and evaluated in terms of GLP-1R agonist activity . A series of conformationally constrained derivatives of GLP-1 were designed and evaluated .Molecular Structure Analysis
The structure of GLP-1 was determined using NMR in conjunction with measurements of functional bioactivity . The crystal structure of GLP-1 in complex with the ECD of the GLP-1R has also been reported .Chemical Reactions Analysis
GLP-1 (7-37) was conjugated to a water-soluble polymer, poly (N-vinyl-2-pyrroridone-co-acrylic acid) (5 mol% acrylic acid, M (w) 445 kDa), via poly (ethylene glycol, M (w) 3.4 kDa) spacer . GLP-1 and its agonist, exendin-4 (Exd4), induce Wnt signaling in pancreatic beta cells, both isolated islets, and in INS-1 cells .Applications De Recherche Scientifique
Traitement du diabète
Le GLP-1 (7-37) est connu pour contrôler le métabolisme du glucose et l'homéostasie énergétique, ce qui est crucial dans le traitement du diabète. Il stimule la sécrétion d'insuline en réponse à des taux élevés de glucose dans le sang, ce qui en fait un agent efficace pour la gestion du diabète .
Gestion de l'obésité
En raison de son rôle dans la régulation de l'apport alimentaire et de la motilité gastro-intestinale, le GLP-1 (7-37) est également utilisé dans la gestion de l'obésité. Il aide à réduire l'appétit et à augmenter la dépense énergétique, favorisant ainsi la perte de poids .
Fonctionnalité de sécrétagogue d'insuline
Le GLP-1 (7-37) agit comme un sécrétagogue d'insuline, ce qui signifie qu'il déclenche la libération d'insuline par les cellules des îlots pancréatiques. Cette propriété en fait un agent thérapeutique potentiel pour les affections nécessitant une action accrue de l'insuline .
Métabolisme hépatique
Indirectement, le GLP-1 (7-37) influence le métabolisme hépatique en réduisant la glycémie postprandiale, ce qui diminue à son tour la propension du foie à synthétiser de nouveaux acides gras. Cela conduit à une réduction de la lipogenèse de novo et aide à gérer des affections comme la maladie du foie gras non alcoolique .
Développement de médicaments
Le GLP-1 est à la base de divers médicaments pour le traitement du diabète de type 2 et de l'obésité. Son mécanisme d'action est exploité pour développer de nouveaux agents pharmacologiques destinés à ces affections chroniques .
Applications en oncologie
Récemment, le GLP-1 a retenu l'attention en oncologie comme nouvelle approche thérapeutique par le biais des agonistes du récepteur du GLP-1 (GLP-1-RA), élargissant ainsi son application au-delà des troubles métaboliques pour inclure potentiellement la thérapie anticancéreuse .
Mécanisme D'action
Target of Action
Glucagon-like Peptide-1 (7-37), commonly referred to as GLP-1, primarily targets the GLP-1 receptor (GLP-1R) . This receptor is a single, canonical receptor that exhibits structure and signaling properties similar to those of related class B receptor family members encoding receptors for glucagon (GCG), GLP-2, and glucose-dependent insulinotropic polypeptide (GIP) .
Mode of Action
GLP-1 interacts with its target, the GLP-1R, to control meal-related glycemic excursions through the augmentation of insulin and inhibition of glucagon secretion . It also inhibits gastric emptying and food intake, actions that maximize nutrient absorption while limiting weight gain .
Biochemical Pathways
GLP-1 affects several biochemical pathways. It is involved in the ileal brake , a circuit that regulates the rate of gastric emptying so that the rate of nutrients entering the duodenum is balanced by the rate of nutrient absorption in the upper small intestine . If nutrient flow from the stomach becomes too fast, and absorption by the duodenum and jejunum is incomplete, the increased nutrient load to the ileum triggers enhanced GLP-1 secretion, which in turn slows further gastric emptying and brings the system back into balance .
Result of Action
The action of GLP-1 results in several molecular and cellular effects. It plays a key role in nutrient homeostasis, enhancing nutrient assimilation through enhanced gastrointestinal function, as well as increasing nutrient disposal . It stimulates intestinal glucose transport and decreases mucosal permeability . It also plays important roles in gastric motility and the suppression of plasma glucagon levels .
Action Environment
The action of GLP-1 is influenced by various environmental factors. For instance, the major physiological stimuli of GLP-1 secretion are carbohydrate, fat, and protein ingestion, and bile acids . The ability of ingested food to trigger GLP-1 release is strongly but indirectly linked to rates of gastric emptying, nutrient digestion, and intestinal motility .
Safety and Hazards
GLP-1 receptor agonists (GLP-1RAs) have a comparable safety profile for hypoglycemia. With the exception of PEX168, all other long-acting GLP-1RA drugs had lower rates of diarrhea, nausea, and vomiting than placebo . No unexpected safety issues have arisen to date, and the established safety profile for semaglutide is similar to that of other GLP-1RAs .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Glucagon-like Peptide-1 (7-37) interacts with a highly selective receptor, often referred to as the "pancreatic Glucagon-like Peptide-1 (7-37) receptor" . This interaction stimulates insulin release from the pancreatic β-cell during hyperglycemia and inhibits nutrient absorption in the gastrointestinal tract .
Cellular Effects
Glucagon-like Peptide-1 (7-37) has significant effects on various types of cells and cellular processes. It influences cell function by regulating glucose metabolism through the interaction with specific high-affinity receptors expressed in the pancreatic β-, α- and δ-cells, respectively, and in the gastrointestinal tract .
Molecular Mechanism
At the molecular level, Glucagon-like Peptide-1 (7-37) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The binding of Glucagon-like Peptide-1 (7-37) to its receptor activates glycogenolysis and gluconeogenesis from the liver .
Temporal Effects in Laboratory Settings
It is known that Glucagon-like Peptide-1 (7-37) has a potent stimulatory effect on insulin secretion .
Metabolic Pathways
Glucagon-like Peptide-1 (7-37) is involved in several metabolic pathways that integrate different physiological processes . These include stimulation of insulin release from the pancreatic β-cell during hyperglycemia and inhibition of nutrient absorption in the gastrointestinal tract .
Transport and Distribution
It is known that Glucagon-like Peptide-1 (7-37) interacts with a highly selective receptor in the pancreas and gastrointestinal tract .
Subcellular Localization
It is known that Glucagon-like Peptide-1 (7-37) interacts with a highly selective receptor in the pancreas and gastrointestinal tract .
Propriétés
IUPAC Name |
(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C151H228N40O47/c1-17-77(10)121(148(236)169-81(14)127(215)177-105(60-87-63-160-92-36-25-24-35-90(87)92)138(226)179-101(56-74(4)5)139(227)188-119(75(6)7)146(234)176-94(37-26-28-52-152)130(218)161-65-111(199)170-93(39-30-54-159-151(156)157)129(217)164-68-118(210)211)190-140(228)103(57-84-31-20-18-21-32-84)180-135(223)99(47-51-116(206)207)175-134(222)95(38-27-29-53-153)172-125(213)79(12)166-124(212)78(11)168-133(221)98(44-48-110(155)198)171-112(200)66-162-132(220)97(46-50-115(204)205)174-136(224)100(55-73(2)3)178-137(225)102(59-86-40-42-89(197)43-41-86)181-143(231)107(69-192)184-145(233)109(71-194)185-147(235)120(76(8)9)189-142(230)106(62-117(208)209)182-144(232)108(70-193)186-150(238)123(83(16)196)191-141(229)104(58-85-33-22-19-23-34-85)183-149(237)122(82(15)195)187-113(201)67-163-131(219)96(45-49-114(202)203)173-126(214)80(13)167-128(216)91(154)61-88-64-158-72-165-88/h18-25,31-36,40-43,63-64,72-83,91,93-109,119-123,160,192-197H,17,26-30,37-39,44-62,65-71,152-154H2,1-16H3,(H2,155,198)(H,158,165)(H,161,218)(H,162,220)(H,163,219)(H,164,217)(H,166,212)(H,167,216)(H,168,221)(H,169,236)(H,170,199)(H,171,200)(H,172,213)(H,173,214)(H,174,224)(H,175,222)(H,176,234)(H,177,215)(H,178,225)(H,179,226)(H,180,223)(H,181,231)(H,182,232)(H,183,237)(H,184,233)(H,185,235)(H,186,238)(H,187,201)(H,188,227)(H,189,230)(H,190,228)(H,191,229)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H,210,211)(H4,156,157,159)/t77-,78-,79-,80-,81-,82+,83+,91-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,119-,120-,121-,122-,123-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYXWQUSHADNBF-AAEALURTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CNC=N6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CNC=N6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C151H228N40O47 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50147676 | |
| Record name | Glucagon-like peptide 1 (7-37) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3355.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106612-94-6 | |
| Record name | Glucagon-like peptide 1 (7-37) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the primary mechanism of action of Glucagon-like Peptide-1 (7-37)?
A1: Glucagon-like Peptide-1 (7-37) exerts its primary effect by binding to specific G protein-coupled receptors located on pancreatic beta-cells. [] This binding initiates a signaling cascade that leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP) and calcium ions (Ca2+). [] These intracellular changes ultimately promote insulin exocytosis, thereby enhancing insulin secretion. []
Q2: Does Glucagon-like Peptide-1 (7-37) affect hepatic glycogenolysis or ketogenesis?
A3: Unlike glucagon, Glucagon-like Peptide-1 (7-37) does not appear to stimulate hepatic glycogenolysis or ketogenesis. [] Studies using rat liver perfusion systems have shown that GLP-1 (7-37) at a concentration of 10 nM had no significant effect on glucose, ketone body, or cAMP output from the perfused liver. []
Q3: Are there any studies characterizing the structure of Glucagon-like Peptide-1 (7-37) using spectroscopic techniques?
A5: While the provided abstracts don't delve into specific spectroscopic data, mass spectrometry has been successfully employed to characterize Glucagon-like Peptide-1 (7-37) and its interactions. [] Techniques like matrix-assisted laser desorption mass spectrometry are valuable for epitope mapping and identifying binding sites. []
Q4: How do structural modifications to Glucagon-like Peptide-1 (7-37) affect its insulinotropic activity?
A6: Studies examining various Glucagon-like Peptide-1 (7-37) analogs have provided insights into the structure-activity relationship. For instance, the histidine residue at position 7 in the N-terminus is crucial for both cAMP formation and insulin secretion. [] Removing the last three C-terminus residues results in a partial loss of activity, with the residue at position 34 being essential for insulinotropic action. []
Q5: Are there any known antagonists of the Glucagon-like Peptide-1 (7-37) receptor, and what is their impact on the incretin effect?
A7: Exendin (9-39) amide acts as a potent antagonist of the Glucagon-like Peptide-1 (7-37) receptor. [] In vivo studies using exendin (9-39) amide in rats have demonstrated a significant reduction in the incretin effect. [] This finding highlights the important role of Glucagon-like Peptide-1 (7-37) as an incretin hormone. []
Q6: What is the volume of distribution of Glucagon-like Peptide-1 (7-37) compared to its shorter analog, Glucagon-like Peptide-1 (7-36) amide?
A9: Glucagon-like Peptide-1 (7-37) exhibits a larger volume of distribution in dogs compared to Glucagon-like Peptide-1 (7-36) amide. [] Furthermore, Glucagon-like Peptide-1 (7-37) is degraded more rapidly in vitro by dog plasma than its shorter counterpart. []
Q7: What in vitro models have been used to study the effects of Glucagon-like Peptide-1 (7-37) on beta-cell function?
A10: Researchers have employed various in vitro models, including isolated rat islets [] and the beta TC1 insulinoma cell line, [] to investigate the effects of Glucagon-like Peptide-1 (7-37) on beta-cell function. These models allow for controlled studies on insulin secretion and biosynthesis. []
Q8: Are there any known alternatives or substitutes for Glucagon-like Peptide-1 (7-37) in terms of its therapeutic potential?
A12: The search for alternatives and substitutes for Glucagon-like Peptide-1 (7-37) is an active area of research. Currently, Glucagon-like Peptide-1 (7-36) amide and other GLP-1 receptor agonists are being investigated for their therapeutic benefits in treating type 2 diabetes. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



